molecular formula C11H15N3O3 B2486730 Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034502-00-4

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2486730
CAS No.: 2034502-00-4
M. Wt: 237.259
InChI Key: DPGPDECCWDUTAG-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of Pyrimidin-4-yloxy Intermediate: The pyrimidine ring is functionalized to introduce an ether linkage. This can be achieved by reacting pyrimidine with an appropriate alcohol under acidic or basic conditions.

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized separately, often starting from a suitable amine precursor.

    Coupling Reaction: The pyrimidin-4-yloxy intermediate is then coupled with the pyrrolidine intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves the esterification of the carboxyl group on the pyrrolidine ring with ethanol, typically in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may interact with proteins, affecting their function and activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-16-11(15)14-6-4-9(7-14)17-10-3-5-12-8-13-10/h3,5,8-9H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGPDECCWDUTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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